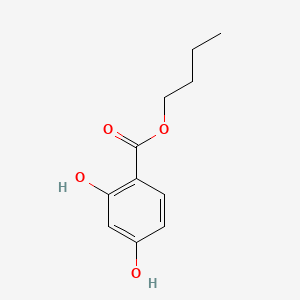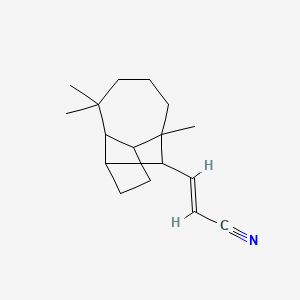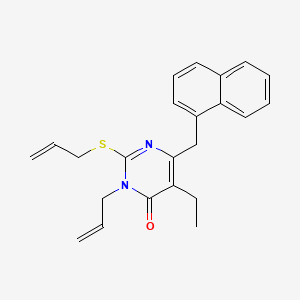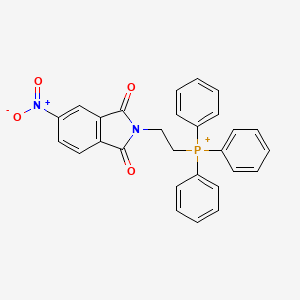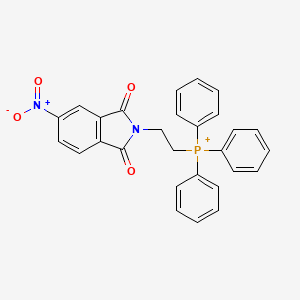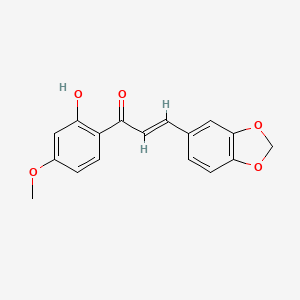
3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one is a complex organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a precursor in the synthesis of various organic molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties. It is often used in assays to evaluate its biological activities.
Medicine
The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives are being investigated for their potential use in treating diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, the compound may interact with cellular receptors and enzymes to exert its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.
Curcumin: A well-known compound with a similar structure, widely studied for its anti-inflammatory and anticancer properties.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Its benzodioxole and methoxyphenyl moieties provide additional sites for chemical modification and enhance its reactivity and stability.
Propiedades
Número CAS |
114021-54-4 |
|---|---|
Fórmula molecular |
C17H14O5 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14O5/c1-20-12-4-5-13(15(19)9-12)14(18)6-2-11-3-7-16-17(8-11)22-10-21-16/h2-9,19H,10H2,1H3/b6-2+ |
Clave InChI |
VZZSETBKCYRDTI-QHHAFSJGSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)O |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


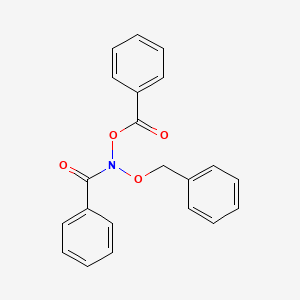
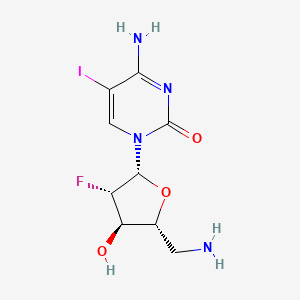

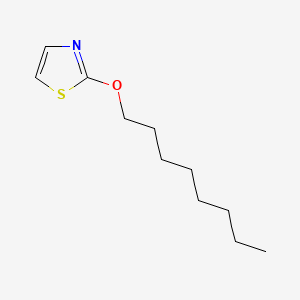
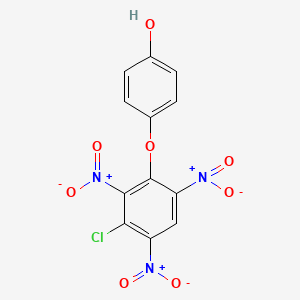

![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)

